molecular formula C18H24N2O2 B1263671 Trichostatin RK

Trichostatin RK

Cat. No. B1263671
M. Wt: 300.4 g/mol
InChI Key: MOIJZGIUQNRPTH-YCVBRQMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichostatin RK is a natural product found in Streptomyces with data available.

Scientific Research Applications

Pharmacokinetics and Metabolism

Trichostatin A (TSA) has been studied for its pharmacokinetics and metabolism in preclinical models, showing rapid absorption and extensive metabolism. Major metabolic pathways include N-demethylation, reduction of hydroxamic acid, and oxidative deamination, with N-monomethyl trichostatin A amide as a major plasma metabolite. These findings are crucial for understanding its bioavailability and efficacy in therapeutic applications (Sanderson et al., 2004).

Alzheimer's Disease

Research on Alzheimer's disease has demonstrated the potential of TSA in improving learning and memory. Its effects are possibly linked to the nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like epichlorohydrin-related protein-1 (Keap1) signaling pathways, suggesting TSA's role in enhancing cell viability and antioxidant capacity in neuroblastoma cells (Li et al., 2019).

Cancer Therapy

TSA's role in enhancing radiosensitivity of cancer cells, particularly in colon cancer, has been explored. It induces autophagic response and apoptotic cell death, suggesting its potential as an adjunct to radiation therapy in cancer treatment (He et al., 2014). Additionally, TSA has shown potent antitumor activity against breast cancer, both in vitro and in vivo, supporting histone deacetylase as a molecular target in breast cancer therapy (Vigushin et al., 2001).

Cellular and Molecular Studies

Studies have shown that TSA can have paradoxical effects, such as inhibiting NF-Y-associated histone acetyltransferase activity and downregulating cyclin A and B1 mRNA, providing insights into its complex molecular interactions (Nair et al., 2001).

Angiogenesis Inhibition

TSA has been reported to inhibit hypoxia-induced angiogenesis, particularly by inhibiting the production of vascular endothelial growth factor (VEGF) in tumor cells and directly affecting endothelial cell migration and proliferation. This finding enhances the interest in developing HDAC inhibitors as anticancer drugs (Williams, 2001).

Spectroscopy and Cellular Analysis

The use of Fourier transform infrared spectroscopy (FT-IR) to assess the effect of TSA on cellular acetylation and protein structure in HeLa cells demonstrates TSA's impact on cellular function and structure, providing a nondestructive analytical approach to study the interaction of anticancer drugs with cancer cells (Zhang et al., 2015).

properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide

InChI

InChI=1S/C18H24N2O2/c1-13(6-11-17(21)19-3)12-14(2)18(22)15-7-9-16(10-8-15)20(4)5/h6-12,14H,1-5H3,(H,19,21)/b11-6+,13-12+/t14-/m1/s1

InChI Key

MOIJZGIUQNRPTH-YCVBRQMHSA-N

Isomeric SMILES

C[C@H](/C=C(\C)/C=C/C(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C

Canonical SMILES

CC(C=C(C)C=CC(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C

synonyms

trichostatin RK

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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